3-苯并三唑-1-基丙酸

描述

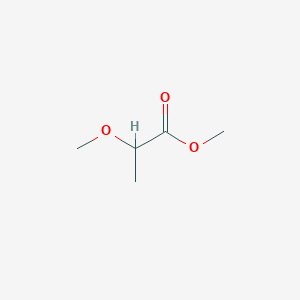

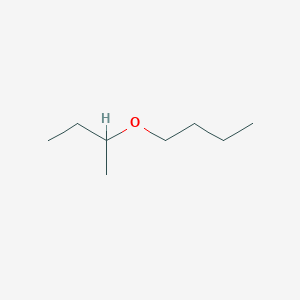

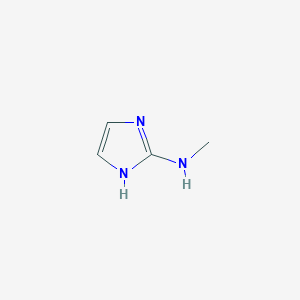

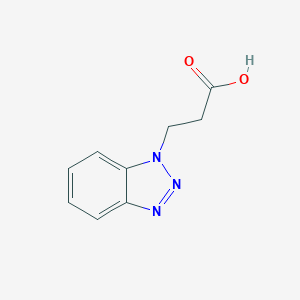

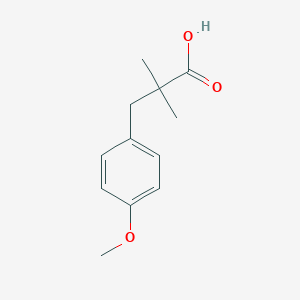

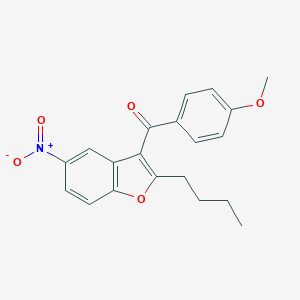

3-Benzotriazol-1-yl-propionic acid (BTP) is a heterocyclic organic compound composed of a benzotriazole and propionic acid moieties. It is a white, crystalline solid that is soluble in water. BTP is a versatile compound that is used in various applications in the scientific and industrial fields. It is used as a reagent in organic synthesis, as a catalyst in polymerization, and as an inhibitor of corrosion in metalworking fluids. It is also used as a component of some pharmaceuticals and cosmetics. In addition, BTP has been used in a range of scientific research applications, including biochemistry, physiology, and pharmacology.

科学研究应用

医药化学: 抗癌应用

3-苯并三唑-1-基丙酸: 衍生物因其在治疗各种癌症方面的潜力而被广泛研究。该化合物通过π–π堆积相互作用和氢键与生物系统相互作用的能力使其成为与酶和受体结合的候选药物。 这种相互作用机制可被用于设计靶向肿瘤生长和转移相关特定途径的抗癌剂 .

抗菌剂

苯并三唑部分以其广泛的生物学特性而闻名,包括抗菌活性。研究表明,3-苯并三唑-1-基丙酸的衍生物可有效抵抗细菌、真菌和病毒感染。 这在开发新型抗生素和抗真菌剂方面尤其有价值,因为对现有药物的耐药性越来越普遍 .

腐蚀抑制剂

在材料科学领域,3-苯并三唑-1-基丙酸及其衍生物是优良的腐蚀抑制剂。它们用于保护金属和合金免受腐蚀,这对延长结构和机械寿命至关重要。 这些化合物的有效性归因于它们在金属表面形成保护膜的能力 .

紫外线过滤器和防晒剂

苯并三唑衍生物由于其吸收和消散紫外线辐射的能力而被广泛用作紫外线过滤器。 这种特性被用于配制防晒霜和其他防晒产品3-苯并三唑-1-基丙酸可被掺入聚合物或涂层中,为材料和表面提供紫外线防护 .

太阳能和光伏电池材料

光伏产业得益于苯并三唑衍生物在太阳能电池材料制造中的应用3-苯并三唑-1-基丙酸可用于合成有机光伏电池,该领域因其在经济高效和灵活的太阳能解决方案方面的潜力而成为活跃的研究领域 .

杂环化合物的合成

3-苯并三唑-1-基丙酸: 是一种通用的合成辅助剂,可促进多种杂环化合物的合成。这些化合物是许多药理活性剂的骨架,在发现和开发新药方面至关重要。 苯并三唑骨架在创建药物研究中至关重要的多种杂环骨架方面尤其有用 .

作用机制

Target of Action

3-Benzotriazol-1-yl-propionic acid is a derivative of benzotriazole, a compound that has been extensively explored for the synthesis of molecules of varied biological and pharmaceutical importance . Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .

Mode of Action

Benzotriazole derivatives, in general, are known to interact with their targets through diverse non-covalent interactions . These interactions allow benzotriazole derivatives to bind with enzymes and receptors in biological systems, thereby exerting their biological effects .

Biochemical Pathways

Benzotriazole derivatives have been shown to impact a broad spectrum of biological properties, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzotriazole derivatives have demonstrated a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . For instance, benzotriazole-substituted benzoate derivatives have been shown to effectively inhibit the proliferation of hepatocarcinoma BEL-7402 cells .

Action Environment

It’s worth noting that the physicochemical properties of benzotriazole derivatives can be influenced by their immediate molecular environment .

未来方向

生化分析

Biochemical Properties

The benzotriazole fragment in 3-Benzotriazol-1-yl-propionic acid is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

These effects are likely due to the compound’s ability to bind with enzymes and receptors in biological systems .

Molecular Mechanism

The benzotriazole fragment is known to form π–π stacking interactions and hydrogen bonds, making it susceptible to bind with enzymes and receptors in biological systems . This diverse range of non-covalent interactions allows benzotriazole derivatives to exert their effects at the molecular level .

Temporal Effects in Laboratory Settings

Most benzotriazole derivatives are characterized by a long shelf-life and their preparations are amenable to large scales .

Metabolic Pathways

Benzotriazole derivatives are known to interact with various enzymes and cofactors .

属性

IUPAC Name |

3-(benzotriazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-9(14)5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNPMUUOXMZCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340280 | |

| Record name | 3-(1H-Benzotriazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780140 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

654-15-9 | |

| Record name | 1H-Benzotriazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Benzotriazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 654-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)

![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)